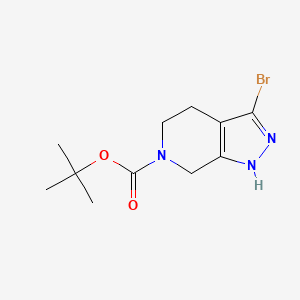
BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various molecular targets such as enzymes, receptors, and signaling pathways. The compound has been reported to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, the compound has been shown to modulate the activity of various receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases such as arthritis and asthma. Additionally, the compound has been reported to modulate the activity of various neurotransmitters such as glutamate, which is involved in the regulation of synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C in lab experiments is its high potency and selectivity towards its molecular targets. Additionally, the compound has good solubility and stability, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which should be carefully evaluated before conducting any experiments.
Direcciones Futuras
There are several future directions for the research and development of BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C. One of the directions is to further investigate the molecular targets and mechanism of action of the compound. Additionally, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, which can enhance its therapeutic potential. Furthermore, the compound can be used as a lead compound for the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C involves the reaction of 3,5-dibromo-1H-pyrazole with 2-amino-5-chloropyridine in the presence of a suitable base. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been reported to have a good yield and purity of the product.
Aplicaciones Científicas De Investigación
BrC1=NNC=2CN(CCC=21)C(=O)OC(C)(C)C has been extensively studied for its potential applications in drug discovery and development. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been reported to exhibit cytotoxic activity against various cancer cell lines and anti-inflammatory activity in animal models. Additionally, the compound has shown potential as a neuroprotective agent in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
tert-butyl 3-bromo-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)13-14-9(7)12/h4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZCLWPOQBLCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-bromo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

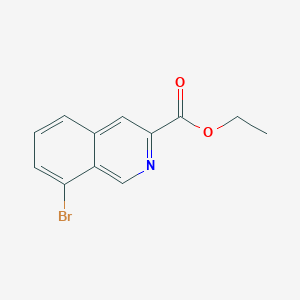
![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)
![5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2518862.png)
![Spiro[2.4]heptan-6-ylmethanamine](/img/structure/B2518865.png)
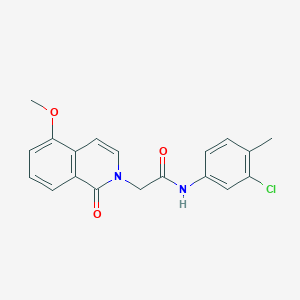
![3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2518869.png)
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)
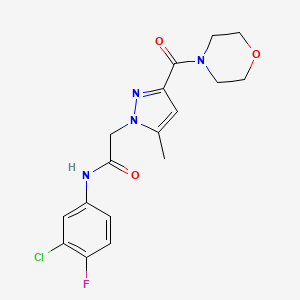
![1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2518874.png)
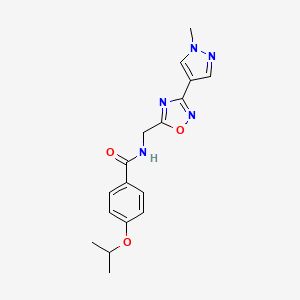
![2-Phenoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2518876.png)
![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)
![2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)